![molecular formula C6H3ClFNO3 B1583476 2-Chloro-4-fluoro-5-nitrophenol CAS No. 84478-75-1](/img/structure/B1583476.png)
2-Chloro-4-fluoro-5-nitrophenol
Overview
Description
2-Chloro-4-fluoro-5-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Mechanism of Action
Mode of Action
Nitrophenols are generally known to undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
It is suggested that the compound might be involved in the catabolism of 2c4np via the 1,2,4-benzenetriol (bt) pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-nitrophenol . .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenols, a group of compounds to which 2-Chloro-4-fluoro-5-nitrophenol belongs, can interact with various enzymes and proteins
Cellular Effects
Nitrophenols have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-fluorophenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The starting material, 2-chloro-4-fluorophenol, is subjected to nitration using nitric acid and sulfuric acid in a continuous flow reactor. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols or anilines.
Reduction: 2-Chloro-4-fluoro-5-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
Environmental Remediation
One of the prominent applications of 2-chloro-4-fluoro-5-nitrophenol is in environmental bioremediation. Studies have shown that certain bacteria can degrade this compound, making it a target for bioremediation efforts in contaminated sites. For instance, Burkholderia sp. RKJ 800 has been reported to degrade 2-chloro-4-nitrophenol via a hydroquinone pathway, demonstrating its potential use in cleaning up polluted environments .
Case Study: Biodegradation by Burkholderia sp. RKJ 800
- Objective: To evaluate the degradation efficiency of 2-chloro-4-nitrophenol.
- Method: Soil microcosm studies were conducted using bacterial strains capable of degrading the compound.
- Results: The strain effectively reduced the concentration of 2-chloro-4-nitrophenol, indicating its potential for bioremediation applications.
Synthetic Intermediate
This compound serves as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex compounds.
Applications in Synthesis:
- Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
- Agrochemicals: Acts as an intermediate in developing herbicides and pesticides.
Toxicological Studies
Due to its toxicity profile, this compound is also utilized in toxicological research to study its effects on biological systems. It has been shown to cause somnolence and dermatitis in animal models . Understanding its toxicological impact is crucial for assessing risks associated with exposure.
Toxicological Data
The following table summarizes key toxicological findings related to this compound:
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-nitrophenol can be compared with other similar compounds, such as:
4-Chloro-2-fluoro-5-nitrotoluene: Similar structure but with a methyl group instead of a hydroxyl group.
4-Chloro-2-fluoro-1-nitrobenzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Fluoro-4-methyl-6-nitrophenol: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
The unique combination of chlorine, fluorine, and nitro groups in this compound makes it a valuable compound in various fields of research and industry.
Biological Activity
2-Chloro-4-fluoro-5-nitrophenol (C₆H₃ClFNO₃), a compound with significant biological activity, is primarily recognized for its interactions with various enzymes and cellular components. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₃ClFNO₃
- CAS Number : 84478-75-1
- Appearance : Brown solid powder
- Melting Point : 99 - 101 °C
The structure includes a chlorine atom at the second position, a fluorine atom at the fourth position, and a nitro group at the fifth position. These substituents enhance the compound's reactivity, particularly its nucleophilicity due to the electron-withdrawing nature of the nitro group.
The biological activity of this compound is characterized by its ability to disrupt normal cellular functions through several mechanisms:
- Enzyme Interaction : The compound interacts with nitroreductase enzymes, leading to the formation of 2-chloro-5-hydroxylaminophenol via reductive processes. This interaction can significantly impact cellular metabolism and signaling pathways.
- Cellular Toxicity : Due to its reactive nature, this compound can induce cellular damage. Studies indicate that it may interfere with gene expression and metabolic processes, potentially leading to cytotoxic effects.
- Biodegradation Pathways : Research has identified specific bacterial strains capable of degrading this compound. For instance, Burkholderia sp. RKJ 800 utilizes this compound as a sole carbon source, degrading it via the hydroquinone pathway and producing metabolites such as chlorohydroquinone (CHQ) and hydroquinone (HQ) .
The compound plays a role in various biochemical reactions, including:
- Metabolic Pathways : It is involved in pathways that lead to its degradation in certain bacteria. For example, Cupriavidus sp. strain CNP-8 has been shown to upregulate genes associated with the catabolism of this compound .
Cellular Effects
The compound affects various cell types and processes:
- Gene Expression : It influences the expression of genes related to its degradation, indicating an adaptive response in microbial systems .
Case Studies
- Degradation by Bacteria : A study isolated Burkholderia sp. RKJ 800 from pesticide-contaminated soil, demonstrating its ability to degrade this compound effectively. The degradation process was monitored using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
- Kinetic Studies : Research on Cupriavidus sp. strain CNP-8 revealed that degradation kinetics varied with substrate concentration. The maximum degradation rate was observed at lower concentrations, indicating toxicity at higher levels .
Applications
This compound has several applications across different fields:
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.
- Biological Research : Its potential antimicrobial and antifungal properties are under investigation for possible therapeutic applications.
- Environmental Remediation : The compound's biodegradation by specific bacterial strains presents opportunities for bioremediation strategies in contaminated environments .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVMCKMQMJQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233462 | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-75-1 | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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